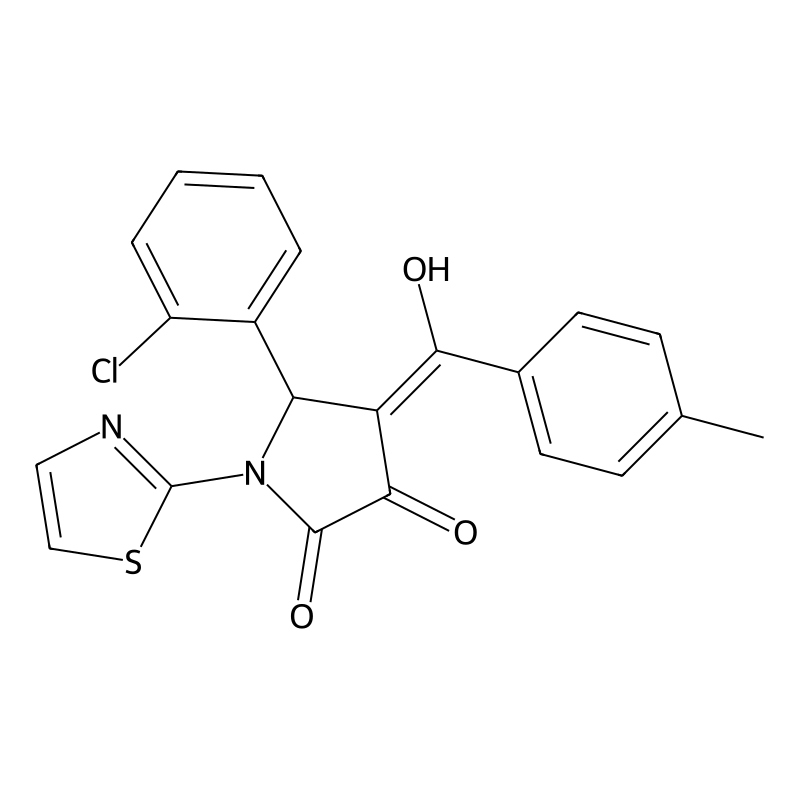

(4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule characterized by multiple functional groups, including a pyrrolidine ring, a thiazole moiety, and various aromatic substituents. This compound exhibits interesting structural features that may contribute to its biological activity and potential therapeutic applications. The presence of the chlorophenyl and methylphenyl groups suggests that it may interact with biological targets through hydrophobic and π-π stacking interactions.

The chemical reactivity of this compound can be analyzed through various organic reactions such as:

- Condensation Reactions: The formation of the pyrrolidine ring likely involves condensation reactions between carbonyl groups and amines.

- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, which may be significant in modifying the compound for enhanced biological activity.

- Hydrolysis: The hydroxy group can participate in hydrolysis reactions under acidic or basic conditions, potentially affecting the stability and reactivity of the compound.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity: Many pyrrolidine derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties: The thiazole ring is known to enhance the cytotoxicity of compounds against cancer cell lines.

- Enzyme Inhibition: The presence of hydroxyl and carbonyl groups can lead to inhibition of specific enzymes, making these compounds potential candidates for drug development.

The prediction of biological activity spectra using computational methods has been employed to assess the potential therapeutic effects of this compound .

Several synthesis methods can be employed to create this compound:

- Multi-Step Synthesis:

- Starting from commercially available precursors, a series of reactions including alkylation, condensation, and cyclization can be utilized.

- For example, the introduction of the thiazole ring could be achieved through cyclization reactions involving thioamide derivatives.

- One-Pot Reactions:

- Modern synthetic approaches may allow for one-pot synthesis strategies that combine multiple reaction steps into a single process, improving yield and efficiency.

- Green Chemistry Techniques:

- Utilizing environmentally friendly solvents and reagents can enhance sustainability in the synthesis of this compound.

The potential applications of this compound include:

- Pharmaceutical Development: Due to its anticipated biological activities, it could serve as a lead compound in drug discovery targeting infectious diseases or cancer.

- Agricultural Chemicals: Its antimicrobial properties may also lend themselves to use in agrochemicals for crop protection.

- Material Science: The unique structure could inspire novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

- Molecular Docking Studies: These computational studies help predict how the compound binds to target proteins or enzymes, providing insights into its mechanism of action.

- In Vitro Assays: Laboratory tests assessing cytotoxicity and enzyme inhibition can validate predictions made by computational methods.

These studies are essential for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 4-Methylpyridine | Pyridine ring | Anti-inflammatory |

| 1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea | Urea linkage with thiazole | Anticancer |

| Hydroxychloroquine | Hydroxy group on an aromatic system | Antiviral |

Uniqueness

This specific compound is unique due to its combination of a pyrrolidine core with both chlorophenyl and methylphenyl substituents alongside a thiazole moiety. This structural diversity may enhance its interaction profiles compared to simpler analogs, potentially leading to improved efficacy or selectivity in biological applications.